molecular formula C21H25NO4 B258830 N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-methoxy-4-propoxybenzamide

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-methoxy-4-propoxybenzamide

Cat. No.: B258830
M. Wt: 355.4 g/mol
InChI Key: FAAAZDJDCJDIKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-methoxy-4-propoxybenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an isochroman ring, a methoxy group, and a propoxy group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-methoxy-4-propoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isochroman ring, followed by the introduction of the methoxy and propoxy groups, and finally, the attachment of the benzamide moiety. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-methoxy-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, such as halides, amines, or alkyl groups.

Scientific Research Applications

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-methoxy-4-propoxybenzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-methoxy-4-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-methoxy-4-propoxybenzamide can be compared with other similar compounds, such as:

    N-Isochroman-1-ylmethyl-3-methoxy-4-ethoxy-benzamide: Similar structure but with an ethoxy group instead of a propoxy group.

    N-Isochroman-1-ylmethyl-3-methoxy-4-butoxy-benzamide: Similar structure but with a butoxy group instead of a propoxy group.

    N-Isochroman-1-ylmethyl-3-methoxy-4-phenoxy-benzamide: Similar structure but with a phenoxy group instead of a propoxy group.

These compounds share similar core structures but differ in the substituents attached to the benzamide moiety, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-methoxy-4-propoxybenzamide

InChI

InChI=1S/C21H25NO4/c1-3-11-25-18-9-8-16(13-19(18)24-2)21(23)22-14-20-17-7-5-4-6-15(17)10-12-26-20/h4-9,13,20H,3,10-12,14H2,1-2H3,(H,22,23)

InChI Key

FAAAZDJDCJDIKJ-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)C(=O)NCC2C3=CC=CC=C3CCO2)OC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)NCC2C3=CC=CC=C3CCO2)OC

solubility

4.7 [ug/mL]

Origin of Product

United States

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